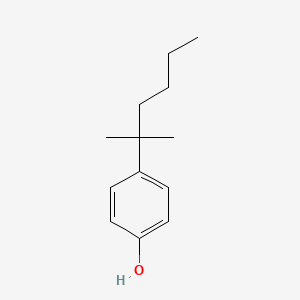

4-(1,1-Dimethylpentyl)phenol

説明

Historical Trajectory of Research on Alkylphenols and Substituted Phenols

The study of alkylphenols and substituted phenols has a rich history rooted in the broader field of organic chemistry. Initially, research focused on the fundamental synthesis and reactivity of these compounds. Alkylphenols, which are derived from phenol (B47542) by substituting one or more hydrogen atoms with an alkyl group, gained prominence with the rise of industrial chemistry. taylorandfrancis.com They have been widely used in the manufacturing of various products, including paints, herbicides, pesticides, cosmetics, and detergents. taylorandfrancis.com

Historically, the alkylation of phenols was a key area of investigation, leading to the production of compounds like nonylphenol and octylphenol, which became commercially significant. taylorandfrancis.com Research from past decades often centered on the industrial applications of these compounds, for instance, in the production of phenolic resins and as surfactants (alkylphenol ethoxylates). taylorandfrancis.com Over time, the focus of research has expanded significantly. Concerns about the environmental presence and persistence of certain alkylphenols led to increased investigation into their environmental fate and potential biological effects. wur.nlpjoes.com This shift is exemplified by the monitoring of nonylphenol concentrations in river waters and the subsequent restrictions on its use in domestic applications. wur.nl The study of substituted phenols has also evolved to include a wide array of compounds with various functional groups, driven by the need for new materials and molecules with specific properties. science.gov

Significance of Phenolic Core Structures in Advanced Chemical Sciences

The phenolic core, characterized by a hydroxyl group attached to a benzene (B151609) ring, is a fundamental structural motif in chemistry with profound significance. ijhmr.comontosight.ainumberanalytics.com This structural unit is the basis for a vast and diverse class of compounds known as phenolics. ijhmr.comijhmr.com The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, making phenols versatile building blocks in synthesis. numberanalytics.com

In advanced chemical sciences, the importance of the phenolic structure is multifaceted:

Antioxidant Properties: Phenolic compounds are well-regarded for their antioxidant capabilities, which stem from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. numberanalytics.comijhmr.comnih.gov This property is crucial in various applications, from preventing oxidative degradation in materials to their role in biological systems. numberanalytics.comijhmr.com

Biological Activity: The phenolic moiety is a common feature in many biologically active molecules, both natural and synthetic. ijhmr.comijhmr.com Their biological activities are diverse and include antimicrobial, anti-inflammatory, and anticancer effects. ijhmr.comnih.gov The specific activity is heavily dependent on the nature and position of substituents on the phenolic ring. ijhmr.comontosight.ai

Material Science: Phenolic compounds are precursors to a variety of polymers and resins. For example, phenol-formaldehyde resins have long been used in a range of applications due to their durability and thermal stability. The properties of these materials can be tuned by using substituted phenols.

Supramolecular Chemistry: The hydroxyl group of phenols can participate in hydrogen bonding, a key interaction in the formation of self-assembled supramolecular structures. This has implications for the design of new materials with tailored properties.

The versatility of the phenolic core ensures its continued importance in the development of new functional molecules, materials, and technologies. researchgate.net

Structural Classification and Isomeric Considerations of 4-(1,1-Dimethylpentyl)phenol within Alkylphenol Research

This compound is classified as a para-substituted alkylphenol. The "4-" indicates that the alkyl group is attached to the carbon atom opposite the hydroxyl group on the benzene ring. The alkyl group itself is a tertiary heptyl group, specifically 1,1-dimethylpentyl. This specific substitution pattern influences the compound's physicochemical properties. ontosight.ai

Within the broader context of alkylphenol research, isomeric considerations are critical. Alkylphenols with the same molecular formula can exist as numerous structural isomers, which can have significantly different properties. For instance, the term "nonylphenol" refers to a complex mixture of isomers, with the structure of the nonyl group varying in terms of branching and attachment point to the phenol ring. researchgate.netresearchgate.net

This compound is an isomer of other C13 alkylphenols. The position of the alkyl group on the phenol ring (ortho, meta, or para) and the branching of the alkyl chain are key structural features. Research has shown that the degree of branching in the alkyl chain can affect the compound's behavior. researchgate.netresearchgate.net For example, isomers with a quaternary benzylic carbon atom, like this compound, may exhibit different degradation pathways compared to isomers with less branched alkyl chains. researchgate.netresearchgate.net

The systematic identification and study of individual isomers, such as this compound, are essential for a precise understanding of their chemical and biological characteristics, as these can vary significantly from the properties of the technical mixtures in which they might be found. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 30784-31-7 | C13H20O | 192.30 |

| 4-(1,1-Dimethylpropyl)phenol | 80-46-6 | C11H16O | 164.24 |

| 4-(1-Ethyl-1-methylbutyl)phenol | 30784-32-8 | C13H20O | 192.30 |

| 4-(1-Ethyl-1,4-dimethylpentyl)phenol | Not Available | C15H24O | 220.35 |

| 4-(2-Ethyl-1,1-dimethylpentyl)phenol | 478243-86-6 | Not Available | Not Available |

Interdisciplinary Research Perspectives on this compound: An Overview of Key Academic Disciplines

Research on this compound extends across several academic disciplines, each contributing a unique perspective to its understanding.

Analytical Chemistry: A significant area of research involves the development of methods for the detection and quantification of this compound and its isomers in various matrices. Techniques such as gas chromatography (GC) are crucial for separating and identifying individual isomers within complex mixtures. researchgate.net The determination of retention indices, for example, aids in the structural elucidation of these compounds. researchgate.net

Environmental Science: Environmental scientists investigate the occurrence, fate, and transport of alkylphenols like this compound in the environment. pjoes.com Studies have explored the presence of related compounds in river water, sediments, and even rainwater. wur.nlpjoes.com A key focus is on the biodegradation of these compounds, with research showing that the structure of the alkyl chain can significantly influence the degradation pathway and rate. researchgate.netresearchgate.net For instance, some bacteria are capable of utilizing certain branched nonylphenol isomers as a carbon source. researchgate.netnih.gov

Toxicology and Biochemistry: The biological effects of alkylphenols are a major area of investigation. While specific data on this compound is limited, the broader class of alkylphenols has been studied for its potential to interact with biological systems. science.gov Research has explored the binding of alkylphenols to receptors and their potential to elicit biological responses. science.gov The structural features of the alkyl group, such as its length and branching, are known to influence these interactions. researchgate.net

Current Gaps and Emerging Research Questions Pertaining to this compound

Despite the body of research on alkylphenols, specific knowledge gaps and emerging questions remain for this compound.

Limited Isomer-Specific Data: While much is known about technical mixtures of alkylphenols like nonylphenol, there is a lack of comprehensive data specifically on the this compound isomer. researchgate.net Further research is needed to fully characterize its distinct physicochemical properties and biological activities.

Metabolic and Degradation Pathways: While some studies have investigated the degradation of branched alkylphenols, the precise metabolic fate of this compound in various organisms and environmental systems is not fully elucidated. researchgate.netresearchgate.net Understanding the formation of potential metabolites is crucial for a complete environmental and toxicological assessment.

Synergistic and Antagonistic Effects: In real-world scenarios, organisms are exposed to mixtures of chemicals. An emerging area of research is to understand how this compound interacts with other compounds, including other alkylphenol isomers and pollutants, to produce synergistic or antagonistic effects.

Advanced Material Applications: Given the versatile nature of the phenolic core, there is potential for exploring the use of this compound as a monomer or building block for new polymers and materials with specific properties. The bulky, branched alkyl group could impart unique characteristics to such materials.

Quantitative Structure-Activity Relationships (QSAR): Developing robust QSAR models for alkylphenols could help predict the properties and biological activities of less-studied isomers like this compound based on their molecular structure. This would require more experimental data on a wider range of isomers to build and validate these models.

Structure

3D Structure

特性

CAS番号 |

30784-31-7 |

|---|---|

分子式 |

C13H20O |

分子量 |

192.30 g/mol |

IUPAC名 |

4-(2-methylhexan-2-yl)phenol |

InChI |

InChI=1S/C13H20O/c1-4-5-10-13(2,3)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |

InChIキー |

MVUXIDLUKLKIEJ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)(C)C1=CC=C(C=C1)O |

製品の起源 |

United States |

Advanced Spectroscopic and Chromatographic Methodologies for In Depth Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of 4-(1,1-Dimethylpentyl)phenol Derivatives

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules, including this compound derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environments of the protons and carbons, respectively. However, for complex derivatives, one-dimensional spectra can be crowded and difficult to interpret definitively.

¹H NMR: In the proton NMR spectrum of a typical 4-alkylphenol, the aromatic protons will appear in a distinct region, while the protons of the alkyl side chain will be in the aliphatic region. The integration of the signals provides the ratio of protons in different environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the phenolic carbons and the carbons of the dimethylpentyl group.

To overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed to map out the connectivity of atoms within the molecule. youtube.com These techniques are crucial for piecing together the complete structural puzzle of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton network within the dimethylpentyl side chain, establishing the connectivity between adjacent methylene (B1212753) and methine groups. For example, a cross-peak between two proton signals in a COSY spectrum indicates that those protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of protonated carbons. For instance, the proton signal for the methyl groups can be directly linked to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. For example, it can establish the connection of the dimethylpentyl group to the phenol (B47542) ring by showing a correlation between the protons on the quaternary carbon of the side chain and the aromatic carbon at the point of attachment.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes connectivity within the alkyl side chain. |

| HSQC | ¹H-¹³C correlations through one bond | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C correlations through 2-3 bonds | Connects the alkyl side chain to the phenol ring and confirms the overall carbon skeleton. |

NMR spectroscopy is also a powerful tool for investigating the three-dimensional structure and conformational preferences of molecules in solution. nih.gov By analyzing NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the preferred spatial arrangement of the dimethylpentyl side chain relative to the phenol ring.

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about the spatial proximity of protons. Correlations are observed between protons that are close in space, even if they are not directly connected through bonds. This can help to determine the rotational conformation around the C-C bonds of the alkyl chain.

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred staggered or eclipsed conformations of the alkyl chain can be inferred.

Chemical Shifts: The chemical shifts of both protons and carbons can be sensitive to the local geometry and stereoelectronic environment. nih.gov Deviations from expected chemical shifts can indicate specific conformational effects or intramolecular interactions.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. In conjunction with fragmentation techniques, it offers detailed structural insights.

When this compound is analyzed by mass spectrometry, it will typically undergo ionization to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. Subsequent fragmentation of the molecular ion produces a characteristic pattern of fragment ions, which can be used to deduce the structure of the original molecule. Common fragmentation pathways for alkylphenols involve cleavage of the alkyl side chain.

Technical mixtures of alkylphenols often contain a complex array of structural isomers. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful technique for separating and identifying these isomers. amazonaws.comchromatographyonline.com

GCxGC utilizes two capillary columns with different stationary phases connected in series. This provides a much higher separation power than conventional one-dimensional GC, allowing for the resolution of co-eluting isomers. gcms.cz The separated compounds then enter the TOF-MS, which provides rapid and sensitive detection with high-quality mass spectra for identification. gcms.cz

Table 2: Key Features of GCxGC-TOF-MS for Isomer Analysis

| Feature | Advantage |

| Enhanced Peak Capacity | Separation of complex isomeric mixtures that co-elute in 1D-GC. |

| Structured Chromatograms | Compounds of similar chemical structure often appear in organized patterns. |

| High Sensitivity | TOF-MS allows for the detection of trace-level isomers. |

| High-Resolution Mass Spectra | Accurate mass measurements aid in confident compound identification. |

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction or fragmentation process. wikipedia.org By replacing one or more atoms in the this compound molecule with a heavier isotope (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C), the fate of the labeled portion of the molecule can be followed during mass spectrometric fragmentation.

This approach is invaluable for elucidating complex fragmentation mechanisms. For example, by selectively labeling different positions on the alkyl side chain, it is possible to determine the origin of specific fragment ions and to distinguish between different proposed fragmentation pathways. nih.gov

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are particularly sensitive to the presence of functional groups and intermolecular interactions such as hydrogen bonding.

For this compound, the most prominent feature in the IR spectrum is the O-H stretching vibration of the phenolic hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding. nih.gov

In a dilute, non-polar solvent , where the phenol molecules are largely isolated, a sharp O-H stretching band is typically observed at higher wavenumbers.

In a more concentrated solution or in the solid state , intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of another leads to a broad and shifted O-H band at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the O-H stretch is often weak in the Raman spectrum, other vibrations, such as those of the aromatic ring and the alkyl side chain, can be strong and provide useful structural information. The study of how the vibrational frequencies shift upon changes in concentration or solvent can provide detailed insights into the nature and strength of intermolecular interactions. researchgate.net

Advanced Chromatographic Separations for Isomeric Mixtures of Alkylphenols

The analysis of alkylphenols is often complicated by the presence of complex isomeric mixtures in technical-grade products. For instance, technical grade nonylphenol (NP), a related alkylphenol, is predominantly composed of a mixture of branched para-isomers (>90%), with a smaller fraction of branched ortho-isomers (<10%). sigmaaldrich.com This isomeric complexity presents a significant analytical challenge, requiring high-resolution chromatographic techniques for effective separation.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating alkylphenol isomers. The choice of column and chromatographic conditions is critical for achieving the desired resolution.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing the isomeric patterns of alkylphenols. The analysis of technical grade nonylphenol by GC-MS has revealed that the para-isomers consist of about ten distinct compounds. sigmaaldrich.com The separation is typically achieved on capillary columns with non-polar or medium-polarity stationary phases.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative and often complementary approach to GC. A specific HPLC method has been developed and validated for monitoring alkylphenols like 4-nonylphenol, 4-octylphenol, and 4-tert-octylphenol (B29142) in water samples. nih.gov This method utilizes a mixed-mode stationary phase column (C18/SCX), which provides multiple retention mechanisms to enhance the separation of these isomers. nih.gov The use of both diode array detectors (DAD) for higher concentrations and fluorescence detectors (FLD) for trace levels enhances the method's versatility. nih.gov

The following table summarizes the conditions for an HPLC method developed for the separation of alkylphenol isomers.

| Parameter | HPLC Conditions |

| Column | Mixed-mode stationary phase (C18/SCX) |

| Mobile Phase | Water:Methanol = 15:85 (v/v) |

| Flow Rate | 1 mL/min |

| Temperature | Room Temperature |

| Detection (DAD) | 279 nm (Linear Range: 0.025 to 0.5 µg/mL) |

| Detection (FLD) | Excitation: 220 nm, Emission: 315 nm (Linear Range: 0.0008 to 0.1 µg/mL) |

| Limit of Detection (LOD) | 5 ng/mL (DAD) |

| Limit of Quantitation (LOQ) | 15 ng/mL (DAD) |

| Data sourced from a study on the determination of three alkylphenol isomers in water samples. nih.gov |

Hyphenated Analytical Techniques for Trace Analysis and Environmental Monitoring Method Development

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the trace analysis and monitoring of this compound and other alkylphenols in environmental matrices. chemijournal.comsaspublishers.comresearchgate.net These methods offer high sensitivity, selectivity, and the ability to provide structural confirmation. chemijournal.comslideshare.net The most common hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the determination of alkylphenols in biological and environmental samples. nih.govoup.com Sample preparation often involves an extraction step, such as solid-phase extraction (SPE), followed by derivatization to increase the volatility and improve the chromatographic behavior of the target analytes. nih.gov For instance, 4-tert-octylphenol can be derivatized to 4-tert-octyl-phenoxy silane (B1218182) to enhance sensitivity and selectivity. nih.gov

A study on the analysis of 4-tert-octylphenol in surface water samples using SPE followed by GC-MS reported a detection limit of 0.06 ng/mL. nih.gov The method demonstrated good average recoveries (84.67% to 109.7%) and precision (RSD from 6.24% to 12.96%). nih.gov This technique has been successfully applied to quantify concentrations of 4-tert-octylphenol in various water bodies, revealing pollution levels and highlighting the impact of wastewater discharge. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become a cornerstone for analyzing alkylphenols in complex matrices like water and soil. nih.govtandfonline.com This technique can be performed with or without derivatization. However, pre-column derivatization with agents like 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) can increase the sensitivity by up to 1000 times compared to the analysis of underivatized compounds. nih.govdphen1.comresearchgate.net

The development of LC-MS/MS methods involves optimizing several parameters, including the reaction conditions for derivatization (solvent, temperature, time, pH, and reagent concentration) and the mass spectrometry settings. nih.govdphen1.com For the analysis of alkylphenols in water, an optimized derivatization procedure followed by LC-ESI-MS/MS resulted in limits of detection (LOD) ranging from 0.02 to 0.25 pg/injection. nih.govdphen1.com

For soil samples, various extraction techniques such as Soxhlet, ultrasonic-assisted extraction (USE), accelerated solvent extraction (ASE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) have been compared. tandfonline.com The QuEChERS method provided the best extraction recoveries for several alkylphenols, ranging from 67% to 114%. tandfonline.com

The following table presents a summary of performance data for different hyphenated methods used in the analysis of 4-tert-octylphenol (a structural isomer and common proxy for this compound).

| Technique | Matrix | Sample Preparation | Derivatization | Detection Limit (LOD) | Recoveries (%) | Reference |

| GC-MS | Surface Water | Solid-Phase Extraction (SPE) | Silylation | 0.06 ng/mL | 84.7 - 109.7 | nih.gov |

| GC-MS | Biological Samples | Acetonitrile Extraction, Florisil Cleanup | None | 2 ng/g | 95.8 - 96.4 | nih.gov |

| LC-MS/MS | Water | Pre-column Derivatization | Dansyl Chloride | 0.02 - 0.25 pg/injection | Not Specified | nih.govdphen1.com |

| LC-MS/MS | Soil | QuEChERS Extraction | Dansyl Chloride | 0.02 - 0.25 pg/injection | 67 - 114 | tandfonline.com |

These advanced analytical methodologies are indispensable for the accurate separation and quantification of this compound and its isomers, enabling detailed environmental monitoring and in-depth characterization of this class of compounds.

Theoretical and Computational Chemistry Investigations of 4 1,1 Dimethylpentyl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Phenolic Compounds

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For phenolic compounds like 4-(1,1-dimethylpentyl)phenol, DFT studies provide a fundamental understanding of their reactivity, stability, and electronic properties. These calculations can predict various molecular attributes, including geometric structures, vibrational frequencies, and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining and predicting chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which are electron-rich areas. This localization makes the molecule susceptible to attack by electrophiles at the ortho and para positions of the ring and at the oxygen atom. The electron-donating nature of the alkyl group further increases the electron density of the ring, enhancing its nucleophilicity. The LUMO, conversely, would be distributed over the aromatic ring, indicating the sites where a nucleophilic attack might occur.

Analysis of the molecular electrostatic potential (MEP) map complements FMO theory by visualizing the charge distribution. For this compound, the MEP would show a region of negative potential (electron-rich) around the hydroxyl oxygen, identifying it as a primary site for electrophilic attack or hydrogen bonding. researchgate.net The aromatic ring would also exhibit negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential (electron-poor).

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively high energy due to the electron-donating phenolic -OH and alkyl groups, indicating significant nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Energy level determines susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap compared to benzene (B151609) suggests higher reactivity. |

| Nucleophilic Sites | Regions of high electron density, prone to attack by electrophiles. | Oxygen atom and the ortho positions on the aromatic ring relative to the hydroxyl group. youtube.com |

| Electrophilic Sites | Regions of low electron density, prone to attack by nucleophiles. | The hydrogen atom of the hydroxyl group and, to a lesser extent, the carbon atoms of the ring. youtube.combeyondbenign.org |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. nih.gov This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. mdpi.comnih.gov For this compound, this approach can be used to study various reactions, such as electrophilic aromatic substitution, oxidation, and polymerization.

By calculating the energy changes along a reaction coordinate, a reaction profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy required to reach it is the activation energy. A lower activation energy implies a faster reaction rate. DFT calculations can elucidate the geometric and electronic structure of the transition state, providing insights into the bond-breaking and bond-forming processes. For instance, in the oxidation of the phenolic hydroxyl group, computational studies can model the abstraction of the hydrogen atom and characterize the resulting phenoxyl radical intermediate. researchgate.net

| Reaction Step | Description | Computational Insight |

|---|---|---|

| Reactant Complex | Initial state where reacting molecules are associated. | Geometry and energy are calculated as the baseline (0 kcal/mol). |

| Transition State (TS) | The highest energy point along the reaction pathway. | Characterized by a single imaginary frequency; its energy determines the activation barrier. |

| Intermediate | A metastable species formed during the reaction. | Represents a local minimum on the potential energy surface. |

| Product Complex | The final associated state of the product molecules. | Geometry and energy are calculated to determine the overall reaction energy (exothermic or endothermic). |

Conformational Analysis and Energy Landscapes of Branched Alkylphenols

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. ucl.ac.uk For branched alkylphenols, the size and shape of the alkyl group significantly influence the conformational preferences due to steric hindrance. nih.gov

The potential energy landscape provides a comprehensive map of a molecule's energy as a function of its geometry. researchgate.netrsc.org For this compound, key rotational degrees of freedom include the bond between the tertiary carbon of the alkyl group and the phenyl ring, and the bond between the oxygen and the phenyl ring. Computational methods can systematically scan these rotational angles to locate low-energy conformers. These studies show that for p-alkyl phenols, the orientation of the hydroxyl group (syn or anti relative to the alkyl substituent) can lead to distinct stable conformations. researchgate.net The bulky 1,1-dimethylpentyl group is expected to create a complex energy landscape with several local minima corresponding to different staggered arrangements of the pentyl chain.

Molecular Dynamics (MD) Simulations of this compound in Various Solvation Environments

Molecular Dynamics (MD) simulations provide a powerful tool to study the behavior of molecules over time, offering insights into their dynamic properties and interactions with their environment. mdpi.com By simulating this compound in different solvents (e.g., water, methanol, non-polar solvents), one can investigate how solvation affects its structure, dynamics, and interactions. nih.govrsc.org

In a polar protic solvent like water or methanol, MD simulations can reveal detailed information about the hydrogen bonding network involving the phenolic hydroxyl group. Key analyses include the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from the solute, and the hydrogen bond lifetime, which quantifies the stability of these interactions. rsc.org In contrast, in a non-polar solvent, the simulations would highlight hydrophobic interactions and the conformational flexibility of the alkyl chain. Such simulations are crucial for understanding the molecule's behavior in complex environments, such as biological membranes or industrial formulations. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research in Phenolic Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. researchgate.net QSPR models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. sci-hub.se For phenolic compounds, QSPR has been successfully applied to predict properties such as antioxidant activity, toxicity, and various physicochemical parameters. tandfonline.comfrontiersin.org

The development of a QSPR model for alkylphenols would involve several steps:

Data Set Compilation : A diverse set of phenolic compounds with known experimental data for the target property is collected.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors representing its topological, geometric, electronic, and physicochemical characteristics are calculated.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the property of interest.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. sci-hub.seresearchgate.net

Such models can then be used to predict the properties of new or untested compounds like this compound, guiding experimental research and accelerating the design of molecules with desired characteristics. researchgate.net

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Topological | Zagreb indices, Connectivity indices | Molecular branching and connectivity |

| Steric/Geometric | Molecular volume, Surface area | Size and shape of the molecule |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity |

Quantum Chemical Calculations of Radical Species and Oxidation Mechanisms

The antioxidant activity of phenolic compounds is largely attributed to their ability to scavenge free radicals. This process typically occurs via hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species, generating a stable phenoxyl radical. Quantum chemical calculations are indispensable for studying these radical species and elucidating the mechanisms of oxidation. nih.govnih.gov

A key parameter for assessing antioxidant potential is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated, signifying higher antioxidant activity. DFT calculations can accurately predict O-H BDEs. For this compound, the electron-donating alkyl group is expected to lower the BDE compared to unsubstituted phenol, thereby enhancing its radical scavenging ability.

Furthermore, these calculations can be used to analyze the stability of the resulting 4-(1,1-dimethylpentyl)phenoxyl radical. The unpaired electron in this radical is delocalized over the aromatic ring through resonance, which is a major stabilizing factor. The spin density distribution, which can be calculated using quantum methods, shows where the unpaired electron is most likely to be found, providing further insight into the radical's structure and reactivity.

Mechanistic Studies of Chemical Transformations Involving 4 1,1 Dimethylpentyl Phenol

Oxidation Mechanisms and Radical Formation from 4-(1,1-Dimethylpentyl)phenol

The oxidation of phenols, including this compound, can proceed through various mechanisms, often involving the formation of radical intermediates. The presence of the hydroxyl group on the aromatic ring makes these compounds susceptible to oxidation.

The initial step in the oxidation of a phenol (B47542) is typically the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a phenoxyl radical. This process can be initiated by various oxidizing agents or by autoxidation. For instance, the autoxidation of 4-dimethylaminophenol is known to produce the corresponding 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical is unstable and can undergo further reactions. nih.gov

In the case of this compound, the formation of the 4-(1,1-dimethylpentyl)phenoxyl radical is the expected primary step in its oxidation. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

The fate of the phenoxyl radical is dependent on the reaction conditions and the structure of the phenol. Phenoxyl radicals can undergo disproportionation, dimerization, or further oxidation. nih.govwikipedia.org For example, the 4-(N,N-dimethylamino)phenoxyl radical has been shown to decay by disproportionation to yield the parent phenol and a quinonimine, which then hydrolyzes. nih.gov

Further oxidation of the phenoxyl radical can lead to the formation of quinone-type products. wikipedia.org The oxidation of p-substituted phenols with hypervalent iodine reagents, for instance, begins with the formation of an aryloxyiodonium(III) intermediate which can then lead to quinones. wikipedia.org For this compound, oxidation would be expected to yield a p-benzoquinone derivative.

Research on the electrochemical oxidation of p-substituted phenols has shown that at lower anodic potentials, a one-electron direct electron transfer can lead to radical formation and subsequent polymerization. nih.gov At higher potentials, a two-electron direct electron transfer can form non-adsorbing products like p-benzoquinone. nih.gov

Below is a table summarizing the key steps in the proposed oxidation mechanism of this compound.

| Step | Description | Intermediate/Product |

| 1. Initiation | Abstraction of the phenolic hydrogen atom. | 4-(1,1-Dimethylpentyl)phenoxyl radical |

| 2. Propagation/Termination | The phenoxyl radical can undergo various reactions such as disproportionation or dimerization. | Dimeric products, parent phenol, and quinone methide |

| 3. Further Oxidation | The phenoxyl radical can be further oxidized. | p-Benzoquinone derivative |

Electrophilic Aromatic Substitution Reaction Mechanisms and Regioselectivity

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) reactions due to the electron-donating nature of the hydroxyl group. wikipedia.orgbritannica.com The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. wikipedia.orgbritannica.com Since the para position is already occupied by the 1,1-dimethylpentyl group, electrophilic substitution is expected to occur predominantly at the ortho positions.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org This is the rate-determining step. In the final step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. wikipedia.org

For this compound, the hydroxyl group strongly activates the positions ortho to it (C2 and C6). The bulky 1,1-dimethylpentyl group at the para position may exert some steric hindrance, potentially influencing the regioselectivity between the two equivalent ortho positions, although this effect is generally less significant for substitution at the ortho positions.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) leads to the substitution of hydrogen atoms on the aromatic ring with halogen atoms. wikipedia.org For this compound, this would yield 2-halo-4-(1,1-dimethylpentyl)phenol and 2,6-dihalo-4-(1,1-dimethylpentyl)phenol.

Nitration: Reaction with nitric acid in the presence of a catalyst yields nitro-substituted phenols. wikipedia.org

Sulfonation: Reaction with sulfuric acid results in the introduction of a sulfonic acid group onto the aromatic ring. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring. wikipedia.orglibretexts.org

The high reactivity of phenols can sometimes lead to over-reaction, such as polyhalogenation. libretexts.org To control the reaction, milder conditions or protecting the hydroxyl group may be necessary. libretexts.org

The table below outlines the expected major products for electrophilic aromatic substitution reactions of this compound.

| Reaction | Electrophile | Expected Major Product(s) |

| Bromination | Br+ | 2-Bromo-4-(1,1-dimethylpentyl)phenol, 2,6-Dibromo-4-(1,1-dimethylpentyl)phenol |

| Nitration | NO2+ | 2-Nitro-4-(1,1-dimethylpentyl)phenol |

| Sulfonation | SO3 | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation | RCO+ | 2-Acyl-4-(1,1-dimethylpentyl)phenol |

Photochemical Reactivity and Photodegradation Pathways of Alkylphenols

Alkylphenols, including this compound, can undergo photochemical reactions and degradation upon exposure to light. unito.it These processes are relevant to the environmental fate of these compounds. The photodegradation of alkylphenols can be influenced by the presence of photosensitizers and the surrounding medium.

One important photochemical process for phenols is photooxidation. The photooxidation of the phenolate (B1203915) anion at the water/air interface has been shown to be faster than in bulk water. nih.gov The mechanisms are broadly similar, involving the formation of a hydrated electron as a photoproduct. nih.gov

The photochemistry of phenols is often studied in their deprotonated form, the phenolate anion. The excited state dynamics of phenolate anions are complex and can involve both valence and non-valence states. acs.orgucl.ac.uk Upon photoexcitation, the phenolate anion can be promoted to an excited electronic state. From this excited state, several relaxation pathways are possible, including internal conversion, intersystem crossing, and photodetachment of an electron. ucl.ac.uk

The excited state dynamics can be influenced by the solvent environment. For example, the photodynamics of the phenolate anion are affected at the water/air interface. nih.gov

Single-electron transfer (SET) is a key step in many photoreactions. nih.gov In the context of phenols, photoexcitation can lead to the ejection of an electron from the molecule, either from the neutral phenol or the phenolate anion, to a suitable acceptor. This process, also known as photoionization or photodetachment, results in the formation of a radical cation or a neutral radical, respectively.

The oxidation of phenolic compounds can be coupled with proton transfer in what is known as a proton-coupled electron transfer (PCET) process. nih.gov In such a reaction, the transfer of an electron and a proton occurs in a concerted or stepwise manner. nih.gov Photodetachment studies of hydrogen-bonded phenolic nitrate (B79036) complexes have provided direct evidence for PCET. nih.gov

The photodegradation of alkylphenols in the presence of a photocatalyst like TiO2 is an example of a process involving single-electron transfer. unito.itmdpi.com Upon irradiation, the photocatalyst generates electron-hole pairs. The holes can oxidize the alkylphenol, initiating its degradation.

Catalytic Transformations Involving this compound as a Substrate or Intermediate

This compound can serve as a substrate in various catalytic transformations. These reactions often target the hydroxyl group or the activated aromatic ring.

One important class of catalytic reactions is the hydroxylation of the alkyl side chain. For example, the enzyme 4-ethylphenol (B45693) methylenehydroxylase, which acts on a range of 4-alkylphenols, catalyzes the dehydrogenation of the substrate to a quinone methide, which is then hydrated to an alcohol. nih.gov A similar enzymatic transformation could potentially occur with this compound, leading to the hydroxylation of the pentyl group.

In industrial applications, alkylphenols are used as starting materials for the synthesis of other chemicals. For instance, they can be ethoxylated to produce alkylphenol ethoxylates, which are non-ionic surfactants. nih.govresearchgate.net This reaction involves the catalytic addition of ethylene (B1197577) oxide to the phenolic hydroxyl group.

Alkylphenols can also be used in the synthesis of phenolic resins. The reaction of phenols with aldehydes, such as formaldehyde, in the presence of an acid or base catalyst, leads to the formation of cross-linked polymers. ncsu.edu this compound could be incorporated into such polymers, modifying their properties.

The table below lists some potential catalytic transformations for this compound.

| Reaction Type | Catalyst | Potential Product |

| Side-chain Hydroxylation | Biocatalyst (e.g., hydroxylase) | Hydroxylated derivative of this compound |

| Ethoxylation | Acid or base | This compound ethoxylate |

| Phenolic Resin Formation | Acid or base | Polymer incorporating the this compound moiety |

Thermal Stability and Decomposition Mechanisms of Substituted Phenols

The thermal stability and decomposition of this compound are influenced by the strength of the chemical bonds within the molecule. In general, the thermal decomposition of phenolic compounds can proceed through various pathways, including the cleavage of the substituent groups and the degradation of the aromatic ring.

Studies on the thermal decomposition of phenol-formaldehyde resins show that the degradation process occurs in multiple steps. ncsu.eduvub.be An initial stage involves the loss of water and the formation of additional cross-links. vub.be At higher temperatures, the decomposition of methylene (B1212753) bridges and the release of phenol and its derivatives occur. vub.beemerald.com Finally, at very high temperatures, the char structure is formed with the release of gases like CO, CH4, and H2. vub.be

The pyrolysis of methoxyphenols has been shown to initiate with the loss of a methyl radical from the methoxy (B1213986) group, followed by decarbonylation of the resulting phenoxy radical to form a cyclopentadienyl (B1206354) radical. nrel.govresearchgate.net This radical can then lose a hydrogen atom to produce cyclopentadienone, which further decomposes to smaller molecules. nrel.govresearchgate.net

For this compound, the C-C bond between the aromatic ring and the tertiary carbon of the 1,1-dimethylpentyl group is a potential site for initial cleavage upon heating. This would lead to the formation of a phenoxyl radical and a 1,1-dimethylpentyl radical. The subsequent reactions of these radicals would determine the final decomposition products.

The thermal stability of phenolic resins is affected by their molecular structure. For instance, the incorporation of cardanol (B1251761) into phenol-formaldehyde resins has been found to decrease their thermal resistance, particularly at high temperatures. emerald.com

The following table summarizes the likely stages in the thermal decomposition of this compound.

| Temperature Range | Decomposition Process | Major Products |

| Lower Temperatures | Initial bond cleavage, primarily the C-C bond of the alkyl substituent. | Phenoxyl radical, 1,1-dimethylpentyl radical |

| Intermediate Temperatures | Fragmentation of the initial radicals, reactions of the aromatic ring. | Smaller hydrocarbons, phenol, substituted phenols |

| Higher Temperatures | Ring opening and char formation. | CO, CH4, H2, carbonaceous char |

Applications of 4 1,1 Dimethylpentyl Phenol in Advanced Materials Research

Role as a Monomer or Intermediate in Polymer Chemistry

Long-chain alkylphenols, including 4-(1,1-dimethylpentyl)phenol, serve as crucial monomers and intermediates in polymer synthesis. wikipedia.org Their primary role is in the production of specialized phenolic resins and as modifiers in other polymer systems like polycarbonates. The presence of the C7 alkyl group significantly influences the properties of the resulting polymers, enhancing their solubility in organic solvents and compatibility with other polymeric materials. unina.it

Phenolic Resins and Polycarbonates Synthesis

Phenolic Resins: this compound is used as a monomer in the synthesis of phenolic resins, which are polycondensation products of phenols and aldehydes, most commonly formaldehyde. wikipedia.orgunina.it The reaction involves the electrophilic substitution of formaldehyde onto the phenol (B47542) ring. Because the para-position of this compound is blocked by the alkyl group, the reaction is directed exclusively to the two ortho-positions.

This structural feature prevents the formation of a highly cross-linked, three-dimensional network that is characteristic of resins made from unsubstituted phenol. Instead, it leads to the formation of linear, or thermoplastic, polymers known as novolacs. minia.edu.eg These novolac resins are oil-soluble and require the addition of a curing agent, such as hexamethylenetetramine, to undergo cross-linking and form a hardened thermoset material. minia.edu.eg The incorporation of the bulky and nonpolar 1,1-dimethylpentyl group is a key strategy for improving the compatibility of phenolic resins with oils and other nonpolar varnish components. unina.it

Polycarbonates Synthesis: While polycarbonates are primarily synthesized from the polymerization of bisphenols, monofunctional phenols like this compound play a critical role as chain terminators or molecular weight regulators. google.comwikipedia.org During the interfacial polymerization of a bisphenol (e.g., Bisphenol A) with phosgene, a controlled amount of an alkylphenol is added to the reaction. google.com The alkylphenol reacts with the end of a growing polymer chain, effectively "capping" it and preventing further polymerization. This process is essential for controlling the final molecular weight and, consequently, the melt viscosity of the polycarbonate. By carefully managing the molecular weight, manufacturers can tailor the polymer's processing characteristics and its final mechanical properties, such as toughness and heat distortion temperature. google.com

| Polymer Type | Role of this compound | Resulting Polymer Characteristics |

| Phenolic Resin | Monomer (with formaldehyde) | Forms linear, oil-soluble novolac resins. Improves compatibility with nonpolar materials. |

| Polycarbonate | Chain Terminator / End-capping Agent | Controls molecular weight and melt viscosity. Influences final mechanical and thermal properties. |

Polymerization Mechanisms Involving Alkylphenols

The polymerization mechanism to form alkylphenolic resins is a classic example of step-growth polymerization through electrophilic aromatic substitution. minia.edu.eg

Acid-Catalyzed Mechanism (Novolacs): In the presence of an acid catalyst, formaldehyde is protonated to form a highly reactive electrophile. This electrophile then attacks the electron-rich aromatic ring of this compound at the ortho positions. The resulting hydroxymethylphenol intermediate rapidly reacts with another phenol molecule, eliminating water to form a methylene (B1212753) bridge connecting the two aromatic rings. This process repeats, building up a linear polymer chain. minia.edu.eg

Base-Catalyzed Mechanism (Resols): Under basic conditions, the phenol is deprotonated to form a phenoxide anion. The negative charge is delocalized onto the aromatic ring, activating the ortho positions for nucleophilic attack on formaldehyde. This forms hydroxymethylphenols which can then self-condense upon heating to form methylene and methyl ether bridges. minia.edu.eg However, since this compound is difunctional, it is primarily used in acid-catalyzed reactions to produce thermoplastic novolacs.

In polycarbonate synthesis, the alkylphenol functions as a chain stopper. In the highly reactive environment of interfacial polymerization, the alkylphenoxide ion competes with the bisphenoxide ions to react with chloroformate end groups on the growing polymer chains. Once the monofunctional alkylphenol has attached to the chain end, there are no further reactive sites, and that chain's growth is terminated. google.com

Integration into Functional Coatings and Adhesives

The unique properties imparted by the 1,1-dimethylpentyl group make polymers derived from it highly suitable for functional coatings and adhesives. industrialchemicals.gov.au Alkylphenolic resins are widely used as tackifying resins in the adhesive industry. chembroad.com

The key advantages conferred by the this compound structure include:

Enhanced Adhesion: The resins exhibit excellent bonding to a wide variety of substrates. chembroad.com

Improved Hydrophobicity: The long, nonpolar alkyl chain increases water resistance, making the coatings and adhesives suitable for use in harsh or humid environments.

Chemical and Heat Resistance: The stable phenolic backbone provides excellent resistance to chemicals and heat. chembroad.com

These properties make them valuable components in high-performance paints, industrial coatings, and pressure-sensitive adhesives used in tires and other rubber products. wikipedia.orgindustrialchemicals.gov.au

Development of Composites and Nanomaterials Utilizing this compound Structures

Composites: Phenolic resins are frequently used as the matrix material in fiber-reinforced polymer composites due to their inherent flame resistance, thermal stability, and low smoke emission. nasampe.org While standard phenolic resins can be brittle, incorporating flexible monomers like this compound into the polymer backbone can increase the toughness and impact resistance of the resulting composite material. The bulky alkyl group disrupts the tight packing of polymer chains, leading to a less rigid matrix that is better able to absorb energy without fracturing. nasampe.org

Nanomaterials: this compound can be used for the surface functionalization of nanomaterials, which involves modifying their surface to achieve specific properties. researchgate.net The phenolic hydroxyl group can serve as an anchor point to covalently bond or physically adsorb the molecule onto the surface of nanoparticles (e.g., silica, titanium dioxide, carbon nanotubes).

Once attached, the long, hydrophobic 1,1-dimethylpentyl "tail" radiates outward from the nanoparticle surface. This functionalization can be used to:

Improve Dispersion: Prevent the agglomeration of nanoparticles within a polymer matrix by creating steric hindrance.

Enhance Interfacial Adhesion: The alkyl tails can entangle with the polymer chains of a nonpolar matrix (like polypropylene or polystyrene), improving stress transfer from the matrix to the nanoparticle filler and thus enhancing the mechanical properties of the nanocomposite.

Modify Surface Energy: Transform a hydrophilic nanoparticle surface into a hydrophobic one, allowing it to be easily dispersed in organic solvents or oils. mdpi.com

Electrochemical Applications and Sensing Technologies

Phenolic compounds are electrochemically active, meaning they can be oxidized at an electrode surface. This property allows for their use in electrochemical applications, particularly in the development of chemical sensors. mdpi.com A film of poly(this compound) can be deposited onto an electrode surface via electropolymerization. nih.govmdpi.com

The resulting polymer-modified electrode can function as a chemical sensor. The sensing mechanism relies on the interaction between the polymer film and the target analyte. The highly nonpolar and hydrophobic nature of the 1,1-dimethylpentyl groups would make such a sensor particularly sensitive to nonpolar organic molecules. When the sensor is placed in an aqueous sample, hydrophobic analytes would preferentially partition from the water into the hydrophobic polymer film, concentrating them at the electrode surface and leading to an enhanced electrochemical signal. Conducting polymers are frequently used as sensing materials due to their environmental stability and sensitivity. mdpi.com While a poly(alkylphenol) film is not inherently conductive, it can be incorporated into a composite with conductive materials like graphene or carbon nanotubes to create a highly sensitive and selective sensing layer. mdpi.com

| Feature of Polymer Film | Advantage in Sensing Application |

| Hydrophobic Surface | Promotes preconcentration of nonpolar analytes from aqueous solutions. |

| Controlled Thickness | Film thickness can be precisely controlled by electropolymerization parameters. |

| Chemical Inertness | The stable polymer film can operate in a variety of chemical environments. |

| Selectivity | The specific chemical nature of the film can be tailored to selectively bind to target analytes. |

Novel Material Architectures Derived from Substituted Phenols

The precise structure of this compound makes it an excellent building block for creating complex and novel material architectures with tailored properties.

Calixarenes: Calixarenes are macrocyclic molecules formed by the condensation of a para-substituted phenol with formaldehyde under basic conditions. wikipedia.org Using this compound as the starting material would produce a calix[n]arene (where 'n' is the number of phenol units, typically 4, 6, or 8) with a well-defined, basket-shaped structure. The upper rim of this "basket" would be decorated with the bulky 1,1-dimethylpentyl groups, creating a highly hydrophobic cavity. researchgate.net These molecules are central to host-guest chemistry, where they can selectively encapsulate smaller "guest" molecules within their cavity, with potential applications in chemical separation, sensing, and catalysis. nih.govresearchgate.net

Hyperbranched Polymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.comkinampark.com While this compound itself has only two reactive sites for polymerization with formaldehyde, it can be chemically modified to create an AB2-type monomer. Such a monomer, possessing one "A" functional group and two "B" functional groups, can undergo self-polymerization to form a hyperbranched architecture. These materials are noted for their low solution viscosity and high solubility compared to linear analogues, making them useful as rheology modifiers, coating additives, and drug delivery vehicles. buct.edu.cn

Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. harth-research-group.org A thermoplastic novolac resin synthesized from this compound and formaldehyde would constitute a hydrophobic, oil-soluble block. This block could be chemically linked to a hydrophilic polymer block, such as polyethylene glycol (PEG), through various controlled polymerization techniques. mdpi.com The resulting amphiphilic block copolymer would spontaneously self-assemble in water to form nanoscale structures like micelles or vesicles. These structures could be used to encapsulate hydrophobic drugs, for emulsion polymerization, or as advanced surfactants. nih.gov

Environmental Transformation and Fate Studies of 4 1,1 Dimethylpentyl Phenol Mechanistic Focus

Phototransformation Mechanisms in Aquatic and Atmospheric Environments

Phototransformation is another significant degradation pathway for alkylphenols in sunlit environments. The process is primarily driven by reactions with photochemically generated reactive oxygen species, particularly hydroxyl radicals (•OH). nih.govresearchgate.net

In aquatic systems, the photolysis of 4-tert-octylphenol (B29142), a structurally similar compound, is significantly enhanced in the presence of substances that generate hydroxyl radicals, such as Fe(III) complexes. nih.gov Under UV irradiation, aqueous Fe(III) produces •OH, which then attacks the alkylphenol. The complete degradation of 4-tert-octylphenol (2.4 x 10⁻⁵ M) can be achieved within 45 minutes in the presence of Fe(III) (1.2 x 10⁻³ M) under UV light (λ = 365 nm). nih.gov The primary photooxidation product is suggested to be 4-tert-octylcatechol, indicating that hydroxylation of the aromatic ring is a key reaction. nih.govresearchgate.net Direct photolysis, without sensitizers, is also possible but generally occurs at a much lower rate. pwr.edu.pl

Atmospheric fate is also likely governed by reactions with hydroxyl radicals. While specific data for 4-(1,1-dimethylpentyl)phenol is limited, the atmospheric lifetime of phenolic compounds is generally controlled by their reaction rate with •OH. This reaction typically involves the addition of the hydroxyl radical to the aromatic ring or abstraction of the hydrogen atom from the phenolic hydroxyl group.

Sorption and Desorption Dynamics of Alkylphenols in Environmental Matrices

The transport and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. mdpi.com As a hydrophobic compound, it is expected to partition strongly to organic matter in these matrices. nih.govnih.gov

Studies on nonylphenol show that sorption is strongly correlated with the organic carbon content of the soil, yielding a log KOC (organic carbon-water partition coefficient) of approximately 3.97. nih.gov The sorption process often reaches an apparent equilibrium within 20 hours. nih.gov The structure of the alkyl chain also plays a role, with linear isomers behaving differently from branched ones. nih.gov

Sorption and desorption processes can be described by a dual-mode model, which accounts for both linear partitioning into the soil organic matter and nonlinear adsorption, potentially in micropores or on specific surfaces like black carbon. nih.gov Desorption often exhibits hysteresis, meaning that the compound is more strongly retained by the soil or sediment than predicted by sorption isotherms alone. nih.govnih.gov The fraction of the compound that is resistant to desorption is likely sequestered in the nonlinear adsorption sites, reducing its mobility and bioavailability. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research of this compound in Model Systems

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound. nih.govmdpi.commdpi.com Research in model systems has demonstrated the effectiveness of various AOPs for degrading structurally similar alkylphenols. pwr.edu.plmdpi.com

Commonly studied AOPs for alkylphenol degradation include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet light to generate •OH radicals. It has proven effective for the degradation of 4-tert-butylphenol, with over 93% removal achieved within 10 minutes under certain conditions. mdpi.com

Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce •OH radicals. nih.gov The efficiency can be enhanced with UV light in the photo-Fenton process. These methods have been successfully applied to remove nonylphenol and octylphenol ethoxylates from water. nih.govnih.govk-state.edu

Heterogeneous Photocatalysis: This AOP utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of •OH and other reactive oxygen species. pwr.edu.plmdpi.com Immobilized TiO₂ systems have been shown to achieve complete degradation and significant mineralization of phenol (B47542). mdpi.com

Ozonation: Ozone (O₃) can directly oxidize phenolic compounds or decompose to form •OH radicals, particularly at higher pH. pwr.edu.pl

The efficacy of these processes depends on factors such as pH, oxidant dosage, initial pollutant concentration, and the presence of scavenging compounds in the water matrix. nih.govmdpi.com AOPs represent a promising technology for the treatment of water contaminated with this compound and other persistent alkylphenols. k-state.edu

| AOP Method | Primary Oxidant | Typical Reactants | Key Findings/Efficiency | Reference Compounds |

|---|---|---|---|---|

| UV/H₂O₂ | Hydroxyl Radical (•OH) | UV light, Hydrogen Peroxide | >93% removal in 10 min. mdpi.com | 4-tert-Butylphenol |

| Photo-Fenton | Hydroxyl Radical (•OH) | UV light, H₂O₂, Fe(II)/Fe(III) | Complete degradation in 45 min. nih.gov | 4-tert-Octylphenol |

| Heterogeneous Photocatalysis | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻) | UV light, TiO₂ | 100% degradation and ~70% mineralization in 3h. mdpi.com | Phenol |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Ozone | Effective degradation pathway. pwr.edu.pl | 4-tert-Octylphenol |

Identification and Characterization of Environmental Transformation Products of this compound (Mechanistic Focus)

The environmental transformation of this compound, a member of the alkylphenol group, is primarily driven by microbial biodegradation. While specific studies on this particular isomer are limited, extensive research on structurally similar nonylphenol isomers and other 4-alkylphenols provides a strong basis for understanding its likely degradation pathways and the resulting transformation products. The presence of a quaternary α-carbon in the dimethylpentyl substituent significantly influences the degradation mechanism.

Microbial degradation of nonylphenol isomers with α-quaternary carbon atoms is often initiated by an ipso-hydroxylation reaction. This enzymatic process, catalyzed by monooxygenases, involves the substitution of the alkyl group at the C4 position of the phenol ring with a hydroxyl group, leading to the formation of a key intermediate, 4-(1,1-dimethylpentyl)-4-hydroxycyclohexa-2,5-dienone.

Following the initial ipso-hydroxylation, two main degradation pathways have been proposed for similar α-quaternary nonylphenol isomers:

Major Pathway: The predominant pathway involves the cleavage of the C-C bond between the aromatic ring and the alkyl substituent. This results in the formation of hydroquinone and the corresponding tertiary alcohol, 2-methyl-2-hexanol. ethz.ch This pathway is favored due to the stability of the resulting tertiary carbocation. The hydroquinone can be further degraded by microorganisms through ring cleavage, eventually leading to mineralization.

Minor Pathway: A less common pathway involves an intramolecular rearrangement of the 4-alkyl-4-hydroxycyclohexa-2,5-dienone intermediate. This rearrangement can lead to the formation of a 4-alkoxyphenol. A subsequent second hydroxylation at the ipso-position forms a hemiketal, which is unstable and spontaneously decomposes to p-benzoquinone and 2-methyl-2-hexanol. ethz.ch The p-benzoquinone can then be reduced to hydroquinone.

The characterization of these transformation products typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the unequivocal identification of the chemical structures of the metabolites formed during the degradation process.

Below is a table summarizing the likely environmental transformation products of this compound based on the degradation pathways of analogous compounds.

Table 1: Postulated Environmental Transformation Products of this compound

| Transformation Product | Chemical Formula | Proposed Formation Pathway |

| 4-(1,1-Dimethylpentyl)-4-hydroxycyclohexa-2,5-dienone | C₁₃H₂₀O₂ | Initial ipso-hydroxylation of the parent compound |

| Hydroquinone | C₆H₆O₂ | Cleavage of the alkyl group from the dienone intermediate (Major Pathway) or reduction of p-benzoquinone (Minor Pathway) |

| 2-Methyl-2-hexanol | C₇H₁₆O | Cleavage of the alkyl group from the dienone intermediate |

| p-Benzoquinone | C₆H₄O₂ | Decomposition of a hemiketal intermediate (Minor Pathway) |

Future Directions and Emerging Research Avenues for 4 1,1 Dimethylpentyl Phenol

Exploration of Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of 4-(1,1-Dimethylpentyl)phenol often involves Friedel-Crafts alkylation, which can utilize strong acids and generate significant waste. The future of its synthesis lies in developing greener, more sustainable methodologies. Research is shifting towards catalytic systems that are not only efficient but also environmentally benign and reusable.

Key research goals in this area include:

Catalyst Development: Designing solid acid catalysts, such as zeolites or functionalized resins, to replace corrosive and difficult-to-recycle liquid acids like H₂SO₄ or AlCl₃. These solid catalysts can offer higher selectivity and easier separation from the reaction products.

Atom Economy: Investigating alternative alkylating agents and reaction pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This aligns with the core principles of green chemistry. rsc.org

Alternative Feedstocks: Exploring the use of bio-based feedstocks for both the phenol (B47542) and the alkylating agent, which would reduce the reliance on petroleum-based starting materials. rsc.org

Process Intensification: Utilizing technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times, improve energy efficiency, and enhance process safety and control. mdpi.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Sustainable Approaches |

|---|---|---|

| Catalyst | Liquid acids (e.g., H₂SO₄, AlCl₃) | Solid acids (e.g., zeolites), reusable catalysts |

| Solvents | Often requires organic solvents | Solvent-free conditions or green solvents |

| Atom Economy | Moderate to low | High |

| Waste Generation | Significant acidic waste | Minimized waste streams |

| Energy Input | High | Potentially lower with process intensification |

Development of Novel Analytical Tools for Ultrace Trace Analysis and Isomer Profiling

Commercial nonylphenols, the broader category to which this compound belongs, are complex mixtures of numerous isomers. nih.gov The specific structure of the alkyl chain significantly influences the compound's properties and environmental behavior. nih.gov Consequently, there is a critical need for advanced analytical techniques capable of separating, identifying, and quantifying individual isomers, even at ultra-trace concentrations in complex matrices like environmental samples.

Emerging research in this domain focuses on:

High-Resolution Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offer superior separation power for complex isomer mixtures compared to conventional GC-MS. nih.gov This allows for a more detailed and accurate profiling of isomers.

Advanced Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) enhances selectivity and enables the structural elucidation of unknown isomers based on their fragmentation patterns. nih.gov

Innovative Sample Preparation: Developing novel sample extraction and pre-concentration techniques, such as fabric-phase sorptive extraction, to improve the efficiency and sensitivity of detecting trace levels of these compounds in water and other environmental samples. mdpi.com

Chemometric Analysis: Applying statistical methods, such as cluster analysis, to complex analytical data can help classify isomers based on structural features and interpret fragmentation patterns from mass spectrometry. nih.gov

Advanced Computational Modeling for Predicting Complex Chemical Behaviors and Material Properties

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and behavior of chemical compounds, reducing the need for extensive and time-consuming experimental work. mdpi.comresearchgate.net For this compound and its isomers, these models can provide valuable insights into various aspects.

Future computational research avenues include:

Property Prediction: Using quantitative structure-property relationship (QSPR) models and graph neural networks to predict physical and chemical properties such as boiling point, vapor pressure, and solubility based solely on the molecular structure. mdpi.com

Reactivity and Stability Analysis: Employing Density Functional Theory (DFT) to calculate electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gaps), which helps in understanding the chemical reactivity and stability of different isomers. researchgate.netnih.gov

Predicting Environmental Fate: Modeling the interaction of these phenolic compounds with environmental components to predict their partitioning behavior, potential for bioaccumulation, and degradation pathways.

Material Science Applications: Simulating how the incorporation of this compound into polymer matrices affects the material's bulk properties, guiding the design of new materials with desired characteristics.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 220.35 g/mol | PubChem 2.2 |

| XLogP3 | 5.7 | PubChem |

| Monoisotopic Mass | 220.182715385 Da | PubChem 2.2 |

| Predicted CCS (Ų) [M+H]⁺ | 145.6 | CCSbase |

Note: The data presented are computationally predicted values for related isomers and serve as an estimation. nih.govuni.lu

Investigation of Structure-Reactivity Relationships in Underexplored Chemical Systems

The relationship between the isomeric structure of an alkylphenol and its chemical or biological reactivity is a key area of research. Studies have shown that the degree of branching in the alkyl side chain significantly affects properties like biodegradability. nih.gov For instance, isomers with quaternary benzylic carbon atoms, such as 4-(1,1-dimethylheptyl)phenol, can serve as growth substrates for certain bacteria, while less branched isomers may not. nih.gov

Future investigations should aim to:

Systematically Synthesize Isomers: Prepare a library of well-defined isomers of this compound with systematic variations in the alkyl chain structure.

Correlate Structure with Degradation: Conduct controlled biodegradation studies with these pure isomers to establish a clear correlation between specific structural motifs (e.g., branching point, chain length) and the rate and pathway of degradation. nih.gov

Explore Catalytic Transformations: Investigate how the isomeric structure influences the efficiency and outcome of catalytic reactions, such as oxidation or polymerization, which is crucial for both environmental remediation and industrial applications.

Addressing Unresolved Mechanistic Questions in Synthesis, Transformation, and Application

Despite their widespread use, fundamental mechanistic questions regarding alkylphenols remain. A deeper understanding of the reaction mechanisms is essential for optimizing synthetic processes, predicting transformation products, and designing more effective applications.

Key unresolved areas for future research include:

Synthesis Mechanisms: Elucidating the precise mechanisms of catalyst action in sustainable synthetic routes to better control isomer selectivity and improve catalyst longevity.

Biodegradation Pathways: While initial steps like ipso-hydroxylation have been proposed for some isomers, the complete enzymatic pathways for the degradation of complex branched isomers are not fully understood. ethz.ch Identifying the specific enzymes and intermediate metabolites is crucial for assessing environmental impact.

Transformation in Applications: Investigating the chemical transformations that this compound undergoes during its use in industrial applications, such as its role in polymerization reactions or its stability as an additive. This includes understanding potential degradation products that may form under various operational conditions.

Q & A

Basic: What are the established chemical and biological synthesis routes for 4-(1,1-dimethylpentyl)phenol?

Answer:

- Chemical Synthesis : The compound can be synthesized via alkylation of phenol using 1,1-dimethylpentyl halides under Friedel-Crafts conditions. For example, reacting phenol with 5-chloro-2-methylpentane in the presence of AlCl₃ yields the target compound .